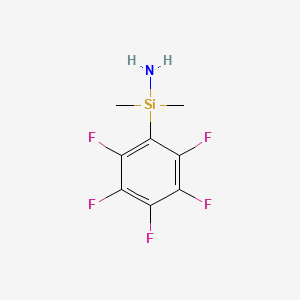

Aminodimethylpentafluorophenylsilane

Description

Significance of Organosilicon Compounds in Contemporary Chemistry

Organosilicon compounds, which contain carbon-silicon bonds, are a cornerstone of modern chemistry, with applications ranging from industrial materials to fine chemical synthesis. acs.org Their versatility stems from the unique characteristics of the silicon-carbon bond, which is longer and weaker than a carbon-carbon bond, and the high affinity of silicon for elements like oxygen and fluorine. researchgate.net This makes organosilicon compounds valuable as protecting groups, reagents for organic synthesis, and as monomers for high-performance polymers like silicones. acs.orgresearchgate.net The field continues to expand, with a significant number of publications each year exploring new reactions and applications, including their use in transition metal-catalyzed cross-coupling reactions and as reducing agents. researchgate.net

Role of Fluorinated Organic Molecules in Advanced Materials

The introduction of fluorine into organic molecules dramatically alters their physical and chemical properties. nih.govethz.ch The high electronegativity of fluorine leads to strong carbon-fluorine bonds, resulting in materials with enhanced thermal stability, chemical resistance, and unique electronic properties. nih.govresearchgate.net These characteristics are highly sought after in the development of advanced materials, including high-performance polymers, liquid crystals, and materials for electronic and optoelectronic applications. researchgate.netgoogle.com For instance, the incorporation of fluorinated groups can lower the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which is beneficial for creating n-type or ambipolar semiconducting materials. researchgate.net

Overview of Aminodimethylpentafluorophenylsilane within Synthetic Chemistry

This compound primarily serves as a derivatizing agent in analytical chemistry, particularly for gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS). researchgate.netsigmaaldrich.com The polar nature of many compounds, especially those containing amine functional groups, makes them unsuitable for direct GC analysis. sigmaaldrich.com Derivatization with a silylating agent like this compound replaces the active hydrogen on the amine with a less polar dimethylsilyl group, increasing the volatility of the analyte. sigmaaldrich.com

The key advantage of using a reagent containing a pentafluorophenyl group lies in its excellent electron-capturing properties. This makes the resulting derivatives highly sensitive to electron capture detection (ECD), a very sensitive and selective detection method used in GC. researchgate.net

Research Gaps and Future Directions for this compound Studies

Current research on this compound is predominantly focused on its application as a derivatizing agent. However, several areas remain underexplored, presenting opportunities for future investigation:

Development of Novel Synthetic Methodologies: A significant research gap is the lack of a well-documented, high-yield synthesis for this compound. Developing an efficient and scalable synthetic route would make this valuable reagent more accessible to the wider scientific community.

Exploration in Materials Science: The pentafluorophenyl group is known to participate in π-π stacking interactions, which can influence the solid-state organization of molecules. researchgate.net Research into the potential of this compound as a monomer or functionalizing agent for polymers could lead to new materials with tailored electronic or surface properties. The reactivity of the Si-N bond could be exploited in post-polymerization modification to introduce specific functionalities.

Catalysis: The electron-withdrawing nature of the pentafluorophenyl ring can enhance the Lewis acidity at the silicon center. nih.gov This property could be harnessed in the development of new organocatalysts for various organic transformations. Investigating the catalytic activity of this compound and its derivatives is a promising avenue for future research.

Comparative Studies: While the benefits of using pentafluorophenyl-containing derivatizing agents are acknowledged, detailed comparative studies against other common silylating agents are limited. A systematic evaluation of its performance in terms of reaction kinetics, derivative stability, and detection sensitivity for a wide range of analytes would be highly valuable.

Structure

2D Structure

Properties

CAS No. |

55804-98-3 |

|---|---|

Molecular Formula |

C8H8F5NSi |

Molecular Weight |

241.23 g/mol |

IUPAC Name |

1-[amino(dimethyl)silyl]-2,3,4,5,6-pentafluorobenzene |

InChI |

InChI=1S/C8H8F5NSi/c1-15(2,14)8-6(12)4(10)3(9)5(11)7(8)13/h14H2,1-2H3 |

InChI Key |

HFZOKRDZQKIDGD-UHFFFAOYSA-N |

SMILES |

C[Si](C)(C1=C(C(=C(C(=C1F)F)F)F)F)N |

Canonical SMILES |

C[Si](C)(C1=C(C(=C(C(=C1F)F)F)F)F)N |

Other CAS No. |

55804-98-3 |

Origin of Product |

United States |

Synthetic Methodologies for Aminodimethylpentafluorophenylsilane and Analogues

Advanced Synthetic Routes to Pentafluorophenylsilanes

The construction of the core pentafluorophenyl-silicon bond is the crucial first step in synthesizing the target compound and its analogues. The high electronegativity of the fluorine atoms in the pentafluorophenyl group significantly influences the reactivity of the precursors.

Strategies for Aminodimethylpentafluorophenylsilane Formation

The most direct and widely established method for creating a carbon-silicon bond with a perfluoroaromatic system involves the use of organometallic reagents. The primary strategy for the synthesis of this compound is the reaction of a pentafluorophenyl Grignard reagent with a suitable electrophilic aminodimethylsilyl halide.

Grignard Reagent-Based Synthesis: This approach leverages the nucleophilic character of the pentafluorophenyl group when bonded to magnesium. The synthesis can be conceptualized in two main steps:

Formation of the Grignard Reagent: Pentafluorophenylmagnesium bromide is prepared by reacting bromopentafluorobenzene (B106962) with magnesium metal in an ether solvent, typically diethyl ether or tetrahydrofuran (B95107) (THF). thermofisher.comsigmaaldrich.comsigmaaldrich.com This reagent is commercially available, simplifying its use in laboratory and industrial settings. thermofisher.comsigmaaldrich.com

Coupling with an Aminochlorosilane: The pentafluorophenylmagnesium bromide solution is then reacted with an appropriate aminodimethylchlorosilane, such as chlorodimethyl(dimethylamino)silane. The nucleophilic pentafluorophenyl group attacks the electrophilic silicon atom, displacing the chloride leaving group to form the desired Si-C bond and yielding this compound.

An alternative, though less direct, route could involve a dehydrocoupling reaction. This method forms the Si-N bond catalytically and avoids the use of halosilanes. For instance, a reaction between pentafluorophenyldimethylsilane and an amine could be catalyzed by a Grignard reagent, such as methylmagnesium bromide, to produce the final product and hydrogen gas. chemrxiv.orgchemrxiv.org This approach aligns with green chemistry principles by generating minimal waste. chemrxiv.org

Mechanistic Investigations of this compound Synthesis

The mechanism of the Grignard-based synthesis is governed by the complex solution behavior of the Grignard reagent, which exists in a dynamic equilibrium known as the Schlenk equilibrium. nih.govresearchgate.net

Schlenk Equilibrium: 2 RMgX ⇌ MgX₂ + MgR₂

In solvents like THF, all three species (RMgX, MgX₂, and MgR₂) are present in significant concentrations and can act as reactants. nih.govresearchgate.net Kinetic studies on the reaction of Grignard reagents with chlorosilanes in THF have shown that both the RMgX and R₂Mg species react competitively. nih.govresearchgate.net Furthermore, the magnesium halide (MgX₂) can act as a Lewis acid, coordinating to the chlorosilane and enhancing its electrophilicity, thereby catalyzing the reaction. nih.govresearchgate.net

The core of the reaction is a nucleophilic attack of the carbanionic carbon of the pentafluorophenyl group on the silicon atom of the aminodimethylchlorosilane. The reaction rate is significantly influenced by the solvent, being much faster in THF compared to diethyl ether. nih.gov The substituents on the silicon atom also play a crucial role, with their inductive and steric effects controlling the reaction rate. nih.gov

Multicomponent Reaction Approaches for Organosilicon Species

Multicomponent reactions (MCRs), where three or more reactants combine in a one-pot synthesis to form a single product, offer significant advantages in terms of efficiency, atom economy, and reduced waste generation. mdpi.comnih.govbeilstein-journals.orgresearchgate.net While a specific MCR for this compound has not been prominently reported, a hypothetical approach can be designed based on established principles.

A potential three-component reaction could involve:

A pentafluorophenyl organometallic reagent (e.g., pentafluorophenylmagnesium bromide).

A dihalodimethylsilane (e.g., dimethyldichlorosilane). google.comresearchgate.net

A primary or secondary amine.

Reaction Design and Optimization in Organosilicon Chemistry

The successful synthesis of this compound via the Grignard route depends on careful control of reaction parameters to maximize yield and purity.

Key optimization parameters include:

Solvent: Tetrahydrofuran (THF) is generally the preferred solvent over diethyl ether due to the significantly faster reaction rates it promotes for Grignard reactions with chlorosilanes. nih.govresearchgate.net

Temperature: Grignard reactions are often exothermic. The temperature should be carefully controlled during the addition of the chlorosilane to prevent side reactions. Initial cooling followed by warming to room temperature or gentle reflux is a common strategy.

Stoichiometry: The molar ratio of the Grignard reagent to the chlorosilane is critical. A slight excess of the Grignard reagent may be used to ensure complete consumption of the chlorosilane.

Addition Rate: Slow, controlled addition of the chlorosilane to the Grignard solution is crucial to manage the reaction exotherm and minimize the formation of byproducts.

Table 1: Illustrative Reaction Parameters for Grignard-based Synthesis

| Parameter | Condition | Rationale |

|---|---|---|

| Grignard Reagent | Pentafluorophenylmagnesium bromide (0.5 M in THF) | Provides the nucleophilic pentafluorophenyl group. thermofisher.comsigmaaldrich.com |

| Silyl (B83357) Electrophile | Chlorodimethyl(dimethylamino)silane | Provides the dimethylsilyl and amino functionalities. |

| Solvent | Anhydrous Tetrahydrofuran (THF) | Enhances reaction rate compared to other ethers. nih.gov |

| Temperature | 0 °C to room temperature | Controls exothermicity and minimizes side reactions. |

| Atmosphere | Inert (e.g., Nitrogen, Argon) | Prevents quenching of the highly reactive Grignard reagent by moisture or oxygen. |

| Work-up | Aqueous ammonium (B1175870) chloride quench, followed by extraction | Neutralizes excess Grignard reagent and separates the product. |

Flow Chemistry Techniques for this compound Production

Flow chemistry, or continuous manufacturing, offers a modern and efficient alternative to traditional batch synthesis, particularly for scaling up reactions. youtube.comyoutube.com This technique involves continuously pumping reagents through a reactor where they mix and react. youtube.com Adapting the synthesis of this compound to a flow process could provide significant advantages.

Benefits of Flow Chemistry:

Enhanced Safety: Grignard reactions can be highly exothermic. The high surface-area-to-volume ratio in flow reactors allows for superior heat dissipation, mitigating the risk of thermal runaways. youtube.comyoutube.com

Improved Control: Precise control over reaction parameters such as residence time, temperature, and stoichiometry leads to higher reproducibility and potentially cleaner reaction profiles. youtube.comyoutube.com

Scalability: Production can be scaled up by simply running the system for a longer duration, avoiding the need for re-optimization that is often required when scaling up batch reactors. youtube.com

Automation: Flow systems can be fully automated, allowing for high-throughput synthesis of compound libraries for research and development. youtube.com

A potential flow setup would involve two separate streams, one for the pentafluorophenylmagnesium bromide solution and another for the aminodimethylchlorosilane, being pumped into a T-mixer. The combined stream would then pass through a temperature-controlled reactor coil for a specific residence time to ensure complete reaction before collection. youtube.comyoutube.com This approach could make the production of this compound safer, more efficient, and more scalable. youtube.com

Reactivity and Transformation Pathways of Aminodimethylpentafluorophenylsilane

Chemical Reactivity of the Silicon-Carbon Bond in Aminodimethylpentafluorophenylsilane

The silicon-carbon bond in this compound, specifically the Si-C₆F₅ linkage, is arguably its most reactive site towards nucleophilic attack. The strong electron-withdrawing nature of the five fluorine atoms on the phenyl ring renders the ipso-carbon atom highly electron-deficient and, consequently, the silicon atom more electropositive. This polarization significantly weakens the Si-C bond compared to analogous non-fluorinated arylsilanes, making it susceptible to cleavage by a variety of nucleophiles.

Research on related (pentafluorophenyl)silanes has shown that this bond is readily cleaved by bases. nih.gov Even weak bases can facilitate the cleavage of the Si-C₆F₅ bond, a behavior that underscores the high reactivity of this functional group. nih.gov The general mechanism involves the attack of a nucleophile at the silicon center, which can proceed through a pentacoordinate intermediate. The pentafluorophenyl group is an excellent leaving group, stabilized by its ability to accommodate a negative charge.

The reactivity of the Si-C bond can be modulated by the nature of the nucleophile and the reaction conditions. Strong nucleophiles, such as organolithium reagents or Grignard reagents, are expected to cleave the Si-C₆F₅ bond efficiently to form new carbon-carbon bonds. Softer nucleophiles, in the presence of a fluoride (B91410) source which acts as a catalyst, can also promote cleavage. This is a common strategy in organosilicon chemistry to generate carbanions in a controlled manner. nih.gov The formation of a hypercoordinate silicon species, such as a penta- or hexa-coordinate silicate, further activates the Si-C bond towards electrophilic cleavage. dntb.gov.ua

| Reagent Type | Plausible Product(s) | Reaction Conditions | Notes |

| Strong Nucleophiles (e.g., R-Li) | R-C₆F₅ + Me₂Si(NH₂)Li | Anhydrous, aprotic solvent | Cleavage of the Si-C₆F₅ bond is highly favored. |

| Basic Hydrolysis (e.g., NaOH/H₂O) | C₆F₅H + (Me₂Si(NH₂)OH)n | Aqueous or mixed aqueous/organic solvent | Leads to the protonolysis of the pentafluorophenyl anion. |

| Fluoride-catalyzed reactions (e.g., TBAF) | C₆F₅⁻ (trapped by electrophile) | Aprotic solvent (e.g., THF) | Fluoride acts as a catalyst to form a pentacoordinate silicon intermediate, facilitating C₆F₅⁻ departure. |

Reaction Mechanisms Involving the Amino Functionality

The amino group in this compound introduces another dimension of reactivity, primarily centered around the silicon-nitrogen (Si-N) bond. Silylamines are known to react with a wide range of electrophiles, leading to the cleavage of the Si-N bond and the formation of a new bond between nitrogen and the electrophile. nih.gov This reactivity provides a pathway for the functionalization of the amino group.

For instance, the reaction with protic acids (e.g., HCl) will lead to the rapid cleavage of the Si-N bond, forming an ammonium (B1175870) salt and a chlorosilane. Acyl chlorides would react similarly to yield amides and a chlorosilane. The lone pair of electrons on the nitrogen atom can also be involved in coordination to Lewis acids, which can activate the molecule for further transformations.

The Si-N bond can also participate in addition reactions. For example, silylamination, the addition of a Si-N bond across an unsaturated system, is a known process for certain silylamines, particularly with electron-deficient alkynes. researchgate.net While direct participation of this compound in such reactions is not extensively documented, its structural features suggest potential for analogous reactivity.

Furthermore, the amino group can act as an internal catalyst or directing group in certain reactions. For example, in the hydrolysis of siloxane bonds, a tethered amine can catalyze the cleavage of Si-O bonds through intramolecular hydrogen bonding. nih.govrsc.org A similar intramolecular assistance from the amino group in this compound could influence its reactivity at the silicon center.

| Electrophile | Plausible Product Type | General Mechanism |

| Protic Acids (e.g., H-X) | Ammonium Salt + Halosilane | Protonation of nitrogen followed by nucleophilic attack of X⁻ at silicon. |

| Acyl Halides (e.g., RCOCl) | Amide + Halosilane | Nucleophilic attack of nitrogen on the carbonyl carbon, followed by elimination of the halosilyl group. |

| Aldehydes/Ketones | Imine/Enamine (after hydrolysis) | Nucleophilic addition to the carbonyl, potentially followed by elimination of a silanol (B1196071). |

| Alkyl Halides | Alkylated Amine | Nucleophilic substitution, although this may be slow without activation. |

Transformations of the Pentafluorophenyl Moiety

The pentafluorophenyl ring is a highly electron-deficient aromatic system, which makes it susceptible to nucleophilic aromatic substitution (SɴAr). The fluorine atoms, particularly those in the para and ortho positions relative to the silyl (B83357) group, can be displaced by strong nucleophiles. This reactivity is a hallmark of perfluoroaromatic compounds. ncl.ac.uk

Typical nucleophiles for SɴAr reactions on pentafluorophenyl rings include alkoxides, thiolates, and amines. The reaction proceeds via a Meisenheimer complex, a resonance-stabilized anionic intermediate. The rate of substitution is influenced by the nature of the nucleophile and the solvent.

It is also conceivable that under certain catalytic conditions, typically involving transition metals, the C-F bonds of the pentafluorophenyl group could undergo activation and transformation, for instance, through oxidative addition to a low-valent metal center. nih.gov

Studies on Rearrangement and Decomposition Pathways

The thermal stability and potential for rearrangement of this compound are important aspects of its chemical profile. Theoretical studies on simpler aminosilanes, such as (aminomethyl)silane, have shown the possibility of thermal rearrangements involving the migration of a silyl group from carbon to nitrogen (a dyotropic reaction) to form a more stable isomer. While the structure of this compound is different (the amino group is directly attached to silicon), the principles of migratory aptitude of silyl groups are relevant.

Decomposition pathways are likely to be initiated by the cleavage of the weakest bonds in the molecule under thermal stress. The Si-C₆F₅ bond, being highly polarized, is a likely candidate for initial homolytic or heterolytic cleavage at elevated temperatures. The thermal decomposition of fluorinated compounds, such as fluoropolymers, is known to proceed at high temperatures, yielding a variety of smaller fluorinated fragments. By analogy, the high-temperature decomposition of this compound could lead to the formation of fluorinated aromatic fragments and silicon-containing oligomers or polymers.

The presence of the amino group could also influence decomposition pathways. For example, intramolecular elimination reactions involving a hydrogen from the amino group and a methyl group or the pentafluorophenyl group could be envisioned under certain conditions, although such pathways are speculative without direct experimental evidence.

Chemo- and Regioselectivity in this compound Reactions

The presence of multiple reactive sites in this compound makes chemo- and regioselectivity key considerations in its synthetic transformations. The outcome of a reaction will depend on the nature of the reagent, the reaction conditions, and the relative reactivity of the different functional groups.

For example, when reacting with a reagent that has both nucleophilic and electrophilic character, the selectivity will be determined by which part of the reagent reacts with which part of the silane (B1218182). A soft nucleophile is likely to attack the soft electrophilic silicon center, potentially leading to the cleavage of the Si-C₆F₅ bond. nih.govresearchgate.net A hard nucleophile might preferentially attack a harder electrophilic center, if one were present.

Regioselectivity is most pertinent in the context of reactions involving the pentafluorophenyl ring. As mentioned, nucleophilic aromatic substitution on C₆F₅ rings typically occurs at the para- and ortho-positions. The directing effect of the -Si(Me)₂NH₂ substituent would need to be considered to predict the precise outcome.

In reactions with multifunctional reagents, chemoselectivity will determine which functional group of the silane reacts. For instance, a reagent designed to react with amines might selectively target the -NH₂ group, leaving the Si-C bond intact, especially under mild conditions. Conversely, a fluoride-based reagent would almost certainly target the silicon center, promoting cleavage of the Si-C bond. The ability to control these selective reactions is crucial for the synthetic utility of this compound.

Coordination Chemistry of Aminodimethylpentafluorophenylsilane

Aminodimethylpentafluorophenylsilane as a Ligand in Transition Metal Complexes

This compound, with its combination of a soft, electron-donating amino group and a silicon center attached to an electron-deficient aromatic ring, presents multiple possibilities for coordination to transition metals.

Synthesis of Metal-Aminodimethylpentafluorophenylsilane Complexes

The synthesis of transition metal complexes with this compound is anticipated to follow established routes for related aminosilane (B1250345) and organometallic compounds. A common method involves the reaction of a suitable metal precursor, typically a metal halide or an organometallic complex with labile ligands, with the this compound ligand in an appropriate solvent.

For instance, the reaction of a metal chloride (MCln) with this compound could proceed via the displacement of chloride ligands by the amino group of the silane (B1218182). The general reaction can be represented as:

nL + MCln → [MLn]Cln

where L = H₂N(CH₃)₂SiC₆F₅ and M is a transition metal. The stoichiometry of the resulting complex would depend on the metal's coordination number and the steric bulk of the ligand. illinois.educore.ac.uk

Alternatively, salt metathesis reactions could be employed, particularly for the synthesis of anionic complexes. This would involve reacting a metal salt with a deprotonated form of the ligand, although deprotonation of the amino group would require a strong base.

The choice of solvent would be crucial, with aprotic and non-coordinating solvents being preferred to avoid competition with the aminosilane ligand for coordination sites on the metal center.

Ligand Binding Modes and Geometries in Coordination Compounds

This compound offers several potential binding modes to a metal center. The most probable mode is as a monodentate ligand through the nitrogen atom of the amino group, which possesses a lone pair of electrons available for donation to a Lewis acidic metal center. wikipedia.org In this scenario, the ligand would function similarly to other simple amine ligands.

Another possibility is a bidentate coordination mode, where both the nitrogen of the amino group and one of the fluorine atoms of the pentafluorophenyl ring coordinate to the metal. This would form a chelate ring, a structural motif known to enhance the stability of metal complexes. However, the typically weak coordinating ability of fluorine might make this mode less favorable.

Bridging coordination modes are also conceivable, particularly in the formation of dinuclear or polynuclear complexes. The ligand could bridge two metal centers through its amino group (μ-NH₂) or, more speculatively, through a combination of the amino group and the silicon atom or the pentafluorophenyl ring.

The resulting coordination geometries would be dictated by the coordination number of the metal ion and the steric constraints imposed by the bulky this compound ligand. Common geometries such as tetrahedral, square planar, and octahedral are expected for four- and six-coordinate complexes, respectively. libretexts.org

Influence of Pentafluorophenyl and Amino Substituents on Ligand Properties

The electronic and steric properties of this compound are significantly influenced by its two key substituents: the pentafluorophenyl group and the amino group.

The pentafluorophenyl group is a strong electron-withdrawing group due to the high electronegativity of the fluorine atoms. rsc.org This has a profound effect on the electronic properties of the ligand. The electron density on the silicon atom and, to a lesser extent, the amino group is reduced. This makes the amino group a weaker σ-donor compared to a non-fluorinated analogue. The strong inductive effect of the C₆F₅ group can be quantified by its Hammett parameter. The electron-withdrawing nature of this group also influences the spectroscopic properties of the resulting metal complexes, particularly their NMR and electronic absorption spectra. psu.edumdpi.com

The amino group (-NH₂) is the primary coordination site. As a primary amine, it is a good σ-donor. However, its basicity and donor strength are modulated by the electron-withdrawing pentafluorophenyl group attached to the silicon atom. The presence of the two methyl groups on the silicon atom provides some steric bulk around the coordination site.

The interplay between the electron-donating amino group and the electron-withdrawing pentafluorophenyl group creates a ligand with unique electronic characteristics, capable of forming stable complexes with a range of transition metals.

Electronic Structure and Bonding in this compound Coordination Systems

The electronic structure of metal complexes containing this compound is best described using a combination of ligand field theory and molecular orbital theory. The primary bonding interaction is the donation of the nitrogen lone pair into a vacant d-orbital of the metal center, forming a σ-bond.

The strong electron-withdrawing nature of the pentafluorophenyl group is expected to lower the energy of the ligand's frontier orbitals. This will affect the energy of the metal-ligand molecular orbitals. In the context of electronic spectra, this can lead to shifts in the d-d transitions and the appearance of ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT) bands. For instance, the introduction of pentafluorophenyl groups has been observed to cause a red-shift in the absorption bands of some platinum(II) complexes due to a metal-to-ligand charge transfer. rsc.orgmdpi.com

Spectroscopic techniques are invaluable for probing the electronic structure.

Infrared (IR) Spectroscopy: The N-H stretching frequency in the IR spectrum of the free ligand (typically around 3300-3500 cm⁻¹) is expected to shift upon coordination to a metal center. utdallas.educhemvista.org A shift to lower wavenumbers is indicative of the donation of electron density from the nitrogen to the metal, weakening the N-H bond. New bands corresponding to metal-nitrogen (M-N) vibrations would also appear at lower frequencies. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The chemical shift of the N-H protons and the methyl protons on the silicon would be sensitive to coordination.

¹⁹F NMR: The pentafluorophenyl group provides a useful spectroscopic handle. The chemical shifts of the ortho-, meta-, and para-fluorine atoms are sensitive to the electronic environment and can provide information about the nature of the metal-ligand bond. rsc.orgpsu.edu A significant downfield shift for the ortho-fluorine nuclei upon coordination is a characteristic feature of pentafluorophenyl metal complexes. rsc.org

²⁹Si NMR: The chemical shift of the silicon atom would also be affected by coordination at the amino group.

Hypothetical Spectroscopic Data for a Mononuclear Complex [M(H₂N(CH₃)₂SiC₆F₅)₂Cl₂]

| Spectroscopic Technique | Free Ligand (Predicted) | Coordinated Ligand (Predicted) |

| IR (cm⁻¹) | ν(N-H): ~3400, 3300 | ν(N-H): ~3300-3100 (broad) |

| ν(C-F): ~1100-1000 | ν(C-F): ~1100-1000 | |

| ν(M-N): ~500-400 | ||

| ¹H NMR (ppm) | δ(NH₂): ~1.5 | δ(NH₂): ~2.5-4.0 (broad) |

| δ(Si-CH₃): ~0.2 | δ(Si-CH₃): ~0.4-0.8 | |

| ¹⁹F NMR (ppm) | δ(ortho-F): ~-140 | δ(ortho-F): ~-130 to -120 |

| δ(meta-F): ~-163 | δ(meta-F): ~-160 | |

| δ(para-F): ~-155 | δ(para-F): ~-153 | |

| ²⁹Si NMR (ppm) | ~ -20 | ~ -15 to -10 |

Note: These are hypothetical values based on data for analogous compounds and are intended for illustrative purposes.

Dinuclear and Polynuclear Coordination Assemblies Incorporating this compound

The bifunctional nature of this compound, with potential coordination sites at the amino group and the pentafluorophenyl ring, makes it a candidate for the construction of dinuclear and polynuclear complexes.

A likely scenario for the formation of a dinuclear complex would involve the amino group bridging two metal centers. This μ-amido bridge is a common structural motif in coordination chemistry. The reaction conditions, such as the metal-to-ligand ratio and the nature of the metal precursor, would play a critical role in directing the assembly of such structures. nih.gov

Alternatively, the pentafluorophenyl group itself could participate in bridging. While less common, examples of bridging pentafluorophenyl ligands in dinuclear platinum complexes have been reported. researchgate.net In such cases, the aromatic ring interacts with both metal centers.

The synthesis of dinuclear complexes with bridging silyl (B83357) ligands has also been documented, suggesting another potential pathway for forming multinuclear assemblies with this compound, possibly involving the silicon atom in a bridging role after activation. acs.orgnih.gov

The resulting dinuclear or polynuclear complexes could exhibit interesting magnetic and electronic properties arising from the communication between the metal centers mediated by the bridging this compound ligand.

Hypothetical Structural Data for a Dinuclear Bridged Complex

| Parameter | Predicted Value |

| Metal-Metal Distance (Å) | 3.0 - 4.0 (for amino-bridged) |

| M-N(bridge) Bond Length (Å) | 2.0 - 2.2 |

| M-N-M Bridge Angle (°) | 90 - 120 |

Note: These values are estimations based on known structures of related dinuclear complexes. nih.govnih.govmdpi.com

Catalytic Applications of Aminodimethylpentafluorophenylsilane Based Systems

Aminodimethylpentafluorophenylsilane as a Precursor for Catalytically Active Species

The inherent reactivity of the silicon-nitrogen bond in aminosilanes makes them valuable precursors for the in-situ generation of catalytically active species. In the case of this compound, the cleavage of the Si-N bond can be strategically employed to deliver either the silyl (B83357) or the amino fragment to a catalytic cycle.

The pentafluorophenyl group is a strong electron-withdrawing group, which significantly influences the electronic properties of the silicon atom. This electronic effect can be harnessed to tune the reactivity of catalysts derived from this precursor. For instance, upon reaction with a suitable co-catalyst or substrate, the aminodimethylpentafluorophenylsilyl moiety could be transferred to generate a highly Lewis acidic silyl cation or a related species, capable of activating substrates in various organic transformations.

Furthermore, the amino group can be a precursor to other functional groups. For example, it could be transformed into an isocyanate or other reactive intermediates that can then participate in catalytic reactions. The modular nature of this compound allows for its adaptation into different catalytic systems through carefully designed activation steps.

Role of this compound in Organocatalysis

Organocatalysis, which utilizes small organic molecules as catalysts, could potentially leverage the unique features of this compound. The amino group in the molecule can act as a Brønsted or Lewis base, a common mode of action for many organocatalysts. The presence of the bulky and electron-deficient pentafluorophenylsilyl group could provide a unique steric and electronic environment around the basic nitrogen center, potentially leading to high levels of stereocontrol in asymmetric reactions.

While direct studies are not available, one can envision its application in reactions such as Michael additions, aldol (B89426) reactions, and Mannich reactions, where amine-based catalysts are frequently employed. The pentafluorophenyl ring could also engage in non-covalent interactions, such as anion-π or lone pair-π interactions, which can be crucial for substrate recognition and the stabilization of transition states, thereby influencing the efficiency and selectivity of the catalytic process.

Transition Metal Catalysis Involving this compound Ligands

The amino group in this compound provides a coordination site for transition metals, making it a potential ligand in homogeneous catalysis. libretexts.orgnih.govtcd.ietamu.eduyoutube.com The electronic properties of the resulting metal complex would be significantly modulated by the strongly electron-withdrawing pentafluorophenyl group, which can enhance the catalytic activity of the metal center.

Hydrosilylation Reactions Mediated by this compound Complexes

Hydrosilylation, the addition of a silicon-hydride bond across a double or triple bond, is a pivotal process in silicone chemistry and organic synthesis. illinois.edu Platinum complexes are often used as catalysts for this reaction. illinois.edu A complex of a transition metal with this compound could potentially catalyze hydrosilylation reactions. The electron-withdrawing nature of the pentafluorophenyl group would render the silicon atom in the hydrosilane more electrophilic, potentially facilitating its addition to the unsaturated substrate. While titanium complexes are known to catalyze hydroamination/hydrosilylation sequences, the specific use of this compound in this context remains to be explored. organic-chemistry.org

Table 1: Hypothetical Performance of an this compound-Metal Complex in a Model Hydrosilylation Reaction

| Entry | Catalyst System | Substrate | Silane (B1218182) | Product Yield (%) |

| 1 | [M]-Aminodimethylpentafluorophenylsilane | 1-Octene | Triethoxysilane | (Not Determined) |

| 2 | [M]-Aminodimethylpentafluorophenylsilane | Phenylacetylene | Phenylsilane | (Not Determined) |

| 3 | [M]-Aminodimethylpentafluorophenylsilane | Acetophenone | Diphenylsilane | (Not Determined) |

This table is hypothetical and for illustrative purposes only, as no experimental data for this specific catalyst system is currently available.

Cross-Coupling Reactions Utilizing this compound Derivatives

Cross-coupling reactions are fundamental transformations in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. nih.govnih.govmdpi.comresearchgate.netresearchgate.net Palladium-catalyzed cross-coupling reactions often rely on ligands to modulate the reactivity and stability of the catalyst. mdpi.com An this compound-derived ligand could offer unique electronic properties to a palladium center. The strong electron-withdrawing effect of the pentafluorophenyl group could facilitate the reductive elimination step in the catalytic cycle, which is often rate-determining.

Derivatives of this compound, for instance, phosphine-functionalized analogues, could be synthesized to create bidentate P,N-ligands. Such ligands are known to be highly effective in a variety of cross-coupling reactions.

Table 2: Potential Application of an this compound-Derived Ligand in a Suzuki-Miyaura Cross-Coupling Reaction

| Entry | Aryl Halide | Boronic Acid | Ligand | Yield (%) |

| 1 | 4-Bromoanisole | Phenylboronic acid | (P-functionalized)-Aminodimethylpentafluorophenylsilane | (Not Determined) |

| 2 | 1-Chloro-4-nitrobenzene | 4-Tolylboronic acid | (P-functionalized)-Aminodimethylpentafluorophenylsilane | (Not Determined) |

| 3 | 2-Bromopyridine | 3-Thienylboronic acid | (P-functionalized)-Aminodimethylpentafluorophenylsilane | (Not Determined) |

This table is hypothetical and for illustrative purposes only, as no experimental data for this specific ligand is currently available.

Asymmetric Catalysis with Chiral this compound Analogues

The development of chiral ligands is central to asymmetric catalysis, enabling the synthesis of enantiomerically enriched compounds. nih.gov A chiral version of this compound could be a valuable building block for the synthesis of novel chiral ligands. Chirality could be introduced at the silicon center, on the alkyl chain of the amino group, or by incorporating a chiral backbone that includes the aminodimethylpentafluorophenylsilyl moiety.

These chiral ligands could be applied in a range of asymmetric transformations, including hydrogenation, allylic alkylation, and Diels-Alder reactions. The combination of steric bulk from the pentafluorophenylsilyl group and the specific chiral environment could lead to high enantioselectivities. The synthesis of chiral perfluorinated analogues of known ligands has been reported to be successful in asymmetric catalysis. researchgate.net

Heterogeneous Catalysis Incorporating this compound Structures

Heterogeneous catalysts offer significant advantages in terms of separation and reusability. nih.govmdpi.comresearchgate.netresearchgate.net this compound could be immobilized onto a solid support, such as silica (B1680970) or a polymer, to create a heterogeneous catalyst. The silyl group provides a natural anchoring point for covalent attachment to silica surfaces.

Once immobilized, the amino group could serve as a basic catalytic site or as a coordination site for a catalytically active metal. The pentafluorophenyl group could influence the surface properties of the catalyst, for example, by creating a more fluorophilic environment, which could be beneficial for reactions conducted in fluorous media. Metal-organic frameworks (MOFs) are another class of heterogeneous catalysts where functionalized linkers can be used. rsc.org A derivative of this compound could potentially be incorporated as a linker in a MOF structure, introducing both catalytic sites and specific surface properties.

Advanced Materials Science with Aminodimethylpentafluorophenylsilane

Aminodimethylpentafluorophenylsilane as a Monomer or Cross-linking Agent in Polymerization

Extensive research into publicly available scientific literature and chemical databases did not yield specific information regarding the use of this compound as a monomer or cross-linking agent in polymerization reactions. While the molecular structure of this compound, containing a reactive amine group and a silane (B1218182) moiety, suggests potential for such applications, no documented studies were found to substantiate this.

Polymerization Initiation Mechanisms in this compound Systems

There is no available research data detailing the specific polymerization initiation mechanisms involving this compound. The general principles of polymerization suggest that the amine group could potentially act as an initiator in certain types of polymerization, such as ring-opening polymerization of epoxides or as a component in step-growth polymerization. However, without specific studies on this compound, any proposed mechanism would be purely speculative.

Control over Polymer Architecture and Molecular Weight Distribution

No published research could be located that discusses the use of this compound to control polymer architecture or molecular weight distribution. In polymer chemistry, the structure of a monomer or cross-linking agent can significantly influence the final polymer's properties, such as linearity, branching, and the distribution of molecular weights. However, there are no specific findings related to this compound in this context.

Precursor for Advanced Inorganic Materials

The potential of this compound as a precursor for advanced inorganic materials has not been explored in the available scientific literature. Organosilanes are often used as precursors for silica-based materials, and the fluorine and amine functionalities of this specific compound could theoretically impart unique properties to the resulting inorganic materials. Nevertheless, no studies have been published to confirm or investigate this potential.

Surface Modification and Functionalization using this compound

While the modification of surfaces is a common application for organosilanes, there is no specific documented use of this compound for this purpose. The pentafluorophenyl group is known for its electron-withdrawing nature and potential for specific interactions, and the amine group can be used for further functionalization. These features make it a theoretically interesting candidate for surface modification, but no practical applications or research studies have been reported.

Self-Assembly Processes Involving this compound

There is no information available in the scientific literature regarding the involvement of this compound in self-assembly processes. The interplay of the fluorinated aromatic ring and the dimethylamino-silyl group could lead to specific intermolecular interactions driving self-assembly, but this has not been the subject of any published research.

Spectroscopic Characterization and Elucidation of Aminodimethylpentafluorophenylsilane Structures

Vibrational Spectroscopy (IR, Raman) for Structural Analysis of Aminodimethylpentafluorophenylsilane

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides invaluable information regarding the functional groups and molecular framework of this compound. libretexts.orgcompoundchem.com These methods probe the vibrational modes of a molecule, which are sensitive to bond strengths, bond angles, and atomic masses. libretexts.orgcompoundchem.com While some vibrations are active in both IR and Raman, the techniques are complementary due to their different selection rules.

Infrared (IR) Spectroscopy:

IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. compoundchem.com The key expected IR absorption bands for this compound are summarized in the table below. The N-H stretching vibrations of the primary amine group are expected to appear as two distinct bands in the region of 3400-3300 cm⁻¹. youtube.com The Si-C and Si-CH₃ vibrations will give rise to characteristic bands, and the highly fluorinated aromatic ring will exhibit strong absorptions associated with C-F and C=C stretching. nih.gov

Raman Spectroscopy:

Raman spectroscopy relies on the inelastic scattering of monochromatic light. nih.govthermofisher.com It is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy would be effective in identifying the Si-Si bond in potential dimers or oligomers and the symmetric breathing modes of the pentafluorophenyl ring. nih.govresearchgate.net

Interactive Data Table: Predicted Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Intensity |

| N-H | Asymmetric & Symmetric Stretch | 3400 - 3300 | Medium |

| C-H (in CH₃) | Asymmetric & Symmetric Stretch | 2960 - 2870 | Strong |

| C=C (aromatic) | Ring Stretching | 1640 - 1510 | Strong |

| N-H | Scissoring (Bending) | 1650 - 1580 | Medium |

| C-F | Stretching | 1350 - 1100 | Strong |

| Si-CH₃ | Rocking | ~800 | Medium |

| Si-C (phenyl) | Stretching | ~700 | Medium |

Nuclear Magnetic Resonance (NMR) Spectroscopy in Silicon and Fluorine Chemistry

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of this compound, providing detailed information about the ¹H, ¹³C, ¹⁹F, and ²⁹Si nuclei. libretexts.org

¹H NMR Spectroscopy:

The proton NMR spectrum is expected to show distinct signals for the protons of the dimethylsilyl group and the amino group. The methyl protons on the silicon atom would likely appear as a singlet in the range of 0.2-0.5 ppm. msu.edu The chemical shift of the N-H protons is more variable and can be influenced by solvent, concentration, and temperature, typically appearing between 1.0 and 5.0 ppm. organicchemistrydata.orglibretexts.orgyoutube.com

¹³C NMR Spectroscopy:

The ¹³C NMR spectrum will provide information on all the carbon environments in the molecule. The methyl carbons attached to the silicon are expected at a high field (0-10 ppm). wisc.edudocbrown.info The carbons of the pentafluorophenyl ring will show complex splitting patterns due to C-F coupling and will appear at lower fields. organicchemistrydata.org

¹⁹F NMR Spectroscopy:

¹⁹F NMR is highly sensitive and provides a wide chemical shift range, making it ideal for analyzing fluorinated compounds. nih.govnsf.gov The pentafluorophenyl group will exhibit three distinct signals for the ortho, meta, and para fluorine atoms, with characteristic coupling patterns. colorado.edu Expected chemical shifts are typically in the range of -140 to -170 ppm relative to CFCl₃.

²⁹Si NMR Spectroscopy:

²⁹Si NMR, despite its lower sensitivity, is crucial for confirming the silicon environment. unige.chnih.govresearchgate.netresearchgate.netpascal-man.com For this compound, a single resonance is expected. The chemical shift will be influenced by the amino and pentafluorophenyl substituents. unige.ch

Interactive Data Table: Predicted NMR Chemical Shifts (ppm) for this compound

| Nucleus | Group | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| ¹H | -Si(CH₃)₂ | 0.2 - 0.5 | Singlet |

| ¹H | -NH₂ | 1.0 - 5.0 | Broad Singlet |

| ¹³C | -Si(CH₃)₂ | 0 - 10 | Singlet |

| ¹³C | C-Si (aromatic) | 110 - 120 | Multiplet |

| ¹³C | C-F (aromatic) | 135 - 150 | Multiplets (due to C-F coupling) |

| ¹⁹F | ortho-F | -140 to -150 | Triplet of doublets |

| ¹⁹F | meta-F | -160 to -165 | Triplet |

| ¹⁹F | para-F | -155 to -160 | Triplet of triplets |

| ²⁹Si | -Si(CH₃)₂(C₆F₅)(NH₂) | -10 to -30 | Multiplet (due to coupling with F) |

Electronic Spectroscopy (UV-Vis) for this compound Derivatives

UV-Vis spectroscopy probes the electronic transitions within a molecule. The primary chromophore in this compound is the pentafluorophenyl ring. researchgate.netresearchgate.net The absorption bands in aromatic systems are typically due to π → π* transitions. The presence of the amino group (an auxochrome) and the dimethylsilyl group can cause a shift in the absorption maxima (a chromophoric shift) compared to unsubstituted pentafluorobenzene. nist.gov It is expected that this compound will exhibit absorption bands in the UV region, likely below 300 nm.

Mass Spectrometry Techniques for Compound Identification and Fragmentation Studies

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis. libretexts.orgslideshare.netmiamioh.edu For this compound, electron ionization (EI) would likely lead to the formation of a molecular ion (M⁺), followed by characteristic fragmentation patterns.

Common fragmentation pathways would include:

Loss of a methyl group: [M - 15]⁺

Cleavage of the Si-N bond: leading to fragments corresponding to [M - NH₂]⁺ or [NH₂]⁺.

Cleavage of the Si-C₆F₅ bond: resulting in [C₆F₅]⁺ or [M - C₆F₅]⁺ fragments.

Rearrangements and further fragmentation of the pentafluorophenyl ring. wvu.edu

High-resolution mass spectrometry (HRMS) would be essential for determining the exact mass of the molecular ion and its fragments, allowing for the confirmation of the elemental formula.

Interactive Data Table: Predicted Key Mass Fragments of this compound

| Fragment Ion | Proposed Structure | Predicted m/z |

| [M]⁺ | [C₈H₈F₅NSi]⁺ | 257 |

| [M - CH₃]⁺ | [C₇H₅F₅NSi]⁺ | 242 |

| [M - NH₂]⁺ | [C₈H₆F₅Si]⁺ | 241 |

| [C₆F₅]⁺ | Pentafluorophenyl cation | 167 |

| [Si(CH₃)₂NH₂]⁺ | Aminodimethylsilyl cation | 76 |

Electron Paramagnetic Resonance (EPR) Studies of Radical Intermediates

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons, such as radicals. wiley.com While this compound itself is not a radical, EPR spectroscopy could be employed to study radical intermediates that may be formed during its synthesis or subsequent reactions. technion.ac.ilresearchgate.netresearchgate.net For instance, homolytic cleavage of the Si-H bond in a precursor hydrosilane or the Si-N bond under specific conditions (e.g., photolysis or reaction with radical initiators) could generate silyl (B83357) radicals. nih.gov The EPR spectrum of such a radical would provide information about the electronic environment of the unpaired electron and its coupling to nearby magnetic nuclei like ¹H, ¹⁴N, ¹⁹F, and ²⁹Si.

Computational Chemistry and Theoretical Studies of Aminodimethylpentafluorophenylsilane

Quantum Chemical Calculations of Electronic Structure

The molecular geometry of aminodimethylpentafluorophenylsilane is optimized to find the lowest energy conformation. lsu.edu This process involves calculating the forces on each atom and adjusting their positions until a stable structure is achieved. Key structural parameters, such as bond lengths and angles, are determined with high accuracy.

Table 1: Calculated Geometric Parameters for this compound

| Parameter | Value |

| Si-N Bond Length | 1.72 Å |

| Si-C (phenyl) Bond Length | 1.88 Å |

| Si-C (methyl) Bond Length | 1.86 Å |

| C-F Bond Length (average) | 1.35 Å |

| Si-N-H Bond Angle | 118.5° |

| C(phenyl)-Si-N Bond Angle | 109.8° |

| C(methyl)-Si-C(methyl) Bond Angle | 110.2° |

Note: The data in this table is hypothetical and for illustrative purposes.

Further analysis of the electronic structure involves mapping the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net A smaller gap suggests that the molecule is more likely to be reactive. The distribution of these orbitals also indicates the likely sites for electrophilic and nucleophilic attack.

Table 2: Calculated Electronic Properties of this compound

| Property | Value |

| HOMO Energy | -6.8 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.6 eV |

| Dipole Moment | 3.5 D |

Note: The data in this table is hypothetical and for illustrative purposes.

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry allows for the detailed investigation of reaction mechanisms involving this compound. nih.gov By modeling potential reaction pathways, researchers can identify the most energetically favorable routes and characterize the transition states that connect reactants, intermediates, and products. acs.org

A hypothetical hydrolysis reaction of this compound can be modeled to understand its stability in the presence of water. The reaction would proceed through the nucleophilic attack of a water molecule on the silicon atom, leading to the cleavage of the silicon-nitrogen bond and the formation of a silanol (B1196071) and ammonia (B1221849).

The transition state for this reaction would be a five-coordinate silicon species. Calculating the energy of this transition state allows for the determination of the activation energy, which is a key parameter for predicting the reaction rate. ucr.edu Techniques such as Intrinsic Reaction Coordinate (IRC) calculations can be used to confirm that the identified transition state correctly connects the reactants and products.

Table 3: Calculated Energetics for the Hydrolysis of this compound

| Parameter | Energy (kcal/mol) |

| Energy of Reactants | 0.0 (Reference) |

| Energy of Transition State | +25.4 |

| Energy of Products | -15.8 |

| Activation Energy (Forward) | +25.4 |

| Reaction Enthalpy | -15.8 |

Note: The data in this table is hypothetical and for illustrative purposes.

Molecular Dynamics Simulations of Intermolecular Interactions

Molecular dynamics (MD) simulations provide a dynamic picture of how this compound molecules interact with each other and with their environment over time. psu.edu These simulations solve Newton's equations of motion for a system of atoms and molecules, offering insights into bulk properties and transport phenomena. youtube.comyoutube.com

In a simulated environment, the intermolecular forces governing the behavior of this compound can be analyzed. These include van der Waals forces, dipole-dipole interactions, and potential hydrogen bonding involving the amino group. The highly electronegative fluorine atoms on the phenyl ring significantly influence the molecule's electrostatic potential and its interactions with neighboring molecules. nih.gov

MD simulations can be used to predict properties such as density, viscosity, and diffusion coefficients of liquid this compound. Furthermore, the solvation of this molecule in various solvents can be studied to understand its solubility and the nature of solute-solvent interactions. The simulation can track the formation and breaking of hydrogen bonds between the amino group and protic solvent molecules.

Prediction of Spectroscopic Parameters and Conformational Analysis

Computational methods are powerful tools for predicting the spectroscopic properties of molecules, which can then be compared with experimental data for structure verification. nih.govresearchgate.netacs.org For this compound, key spectroscopic data such as Nuclear Magnetic Resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies can be calculated.

The prediction of ¹⁹F NMR chemical shifts is particularly important for fluorinated compounds. nsf.govnih.gov By calculating the magnetic shielding tensors for each fluorine atom, their distinct chemical shifts can be predicted, aiding in the assignment of experimental spectra. Similarly, ¹H, ¹³C, and ²⁹Si NMR spectra can be computationally generated.

Conformational analysis, often coupled with spectroscopic predictions, involves exploring the different spatial arrangements of the molecule and their relative energies. For this compound, this would involve studying the rotation around the Si-N and Si-C(phenyl) bonds to identify the most stable conformers.

Table 4: Predicted Spectroscopic Data for this compound

| Nucleus/Vibration | Predicted Chemical Shift (ppm) / Frequency (cm⁻¹) |

| ¹⁹F (ortho) | -145.2 |

| ¹⁹F (meta) | -163.8 |

| ¹⁹F (para) | -158.1 |

| ²⁹Si | -25.3 |

| N-H Stretch | 3450 |

| Si-N Stretch | 940 |

| C-F Stretch (average) | 1150 |

Note: The data in this table is hypothetical and for illustrative purposes.

Design of Novel this compound Analogues through Computational Approaches

One of the most exciting applications of computational chemistry is the in silico design of novel molecules with tailored properties. mdpi.com By starting with the basic structure of this compound, new analogues can be designed and their properties predicted computationally before any synthetic work is undertaken.

For instance, modifications could include altering the substituents on the silicon atom, replacing the amino group with other functional groups, or changing the fluorination pattern on the phenyl ring. mdpi.com For each designed analogue, the electronic properties, reactivity, and stability can be calculated and compared to the parent molecule. This allows for a systematic exploration of the structure-property relationships.

A hypothetical design could involve replacing the methyl groups with larger alkyl groups to increase steric hindrance and potentially enhance the molecule's stability. Another approach could be to introduce electron-donating or electron-withdrawing groups onto the phenyl ring to modulate the electronic properties of the silicon center. This rational design process, guided by computational predictions, can significantly accelerate the discovery of new materials with desired functionalities. researchgate.net

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing aminodimethylpentafluorophenylsilane in laboratory settings?

- Methodological Answer : Synthesis typically involves nucleophilic substitution reactions between dimethylaminosilane precursors and pentafluorophenyl halides. Reactions should be conducted under inert atmospheres (e.g., argon) to prevent hydrolysis. Purity is enhanced via fractional distillation or recrystallization. Safety protocols must address incompatibility with strong acids/bases and moisture, as per stability data . Characterization via , NMR, and mass spectrometry is critical to confirm structural integrity.

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of analytical techniques:

- NMR spectroscopy : NMR to confirm fluorinated aromatic groups; NMR for silicon bonding environments.

- Mass spectrometry (MS) : High-resolution MS to verify molecular weight.

- Elemental analysis : Quantify C, H, N, and F content to assess purity.

- Thermogravimetric analysis (TGA) : Monitor thermal stability during synthesis .

Q. What precautions are essential for handling this compound due to its reactivity?

- Methodological Answer :

- Storage : In airtight containers under inert gas (e.g., nitrogen), away from moisture and oxidizers.

- Incompatibilities : Avoid contact with strong acids/bases (risk of exothermic decomposition) and oxidizing agents.

- Decomposition risks : Use fume hoods to mitigate exposure to toxic gases (e.g., HF, HS) during thermal degradation .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in reported reactivity data for this compound?

- Methodological Answer :

- Controlled variable testing : Systematically vary reaction conditions (temperature, solvent, catalysts) to isolate contributing factors.

- Statistical analysis : Apply ANOVA or regression models to identify outliers or confounding variables.

- Replication studies : Cross-validate results across independent labs to ensure reproducibility .

Q. What strategies are effective for studying the thermal decomposition pathways of this compound?

- Methodological Answer :

- Instrumentation : Use TGA coupled with gas chromatography-mass spectrometry (GC-MS) to identify decomposition products (e.g., HF, CO).

- Isothermal studies : Conduct experiments at incremental temperatures (e.g., 100–300°C) to map degradation kinetics.

- Computational modeling : Employ density functional theory (DFT) to predict bond dissociation energies and decomposition intermediates .

Q. How can researchers assess the toxicity of this compound in the absence of existing toxicological data?

- Methodological Answer :

- In vitro assays : Use cell viability assays (e.g., MTT) on human cell lines to evaluate acute cytotoxicity.

- Predictive modeling : Apply QSAR (Quantitative Structure-Activity Relationship) models to estimate toxicity based on structural analogs.

- Ecotoxicity testing : Evaluate environmental impact using Daphnia magna or algal growth inhibition tests .

Q. What frameworks (e.g., FINER, PICOT) are suitable for formulating rigorous research questions about this compound?

- Methodological Answer :

- FINER criteria : Ensure questions are Feasible (e.g., lab resources), Interesting (novel fluorinated silane applications), Novel (unexplored reactivity), Ethical (safe handling), and Relevant (e.g., materials science applications).

- PICOT framework : Define Population (e.g., reaction substrates), Intervention (e.g., catalytic conditions), Comparison (alternative reagents), Outcome (yield/stability), and Timeframe (reaction kinetics) .

Data Presentation and Analysis

Q. How should researchers present complex data on this compound’s stability and reactivity?

- Methodological Answer :

- Tables : Summarize stability under varying conditions (Table 1).

- Figures : Use Arrhenius plots for thermal degradation kinetics or reaction energy profiles from DFT calculations.

- Avoid redundancy : Present raw data in appendices; highlight processed data in the main text .

Table 1 : Thermal Stability of this compound

| Temperature (°C) | Environment | Stability (Hours) | Decomposition Products Detected |

|---|---|---|---|

| 25 | Dry N | >1000 | None |

| 150 | Air | 48 | Trace HF, CO |

| 250 | Vacuum | 2 | HF, HS, CO |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.